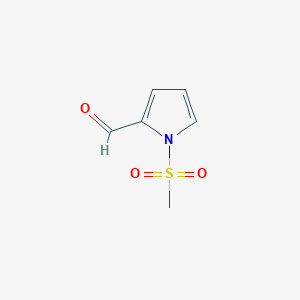

1-甲磺酰基-1H-吡咯-2-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

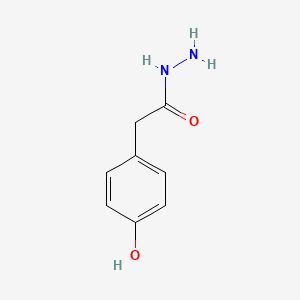

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde is a chemical compound that can be inferred to have relevance in the field of organic synthesis, particularly in reactions involving aldehydes. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research involving methanesulfonic acid derivatives and pyrrole-containing compounds.

Synthesis Analysis

The synthesis of related compounds suggests that 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde could potentially be synthesized through reactions involving methanesulfonic acid or its derivatives. For instance, ferrous methanesulfonate has been shown to catalyze the conversion of aldehydes to 1,1-diacetates under solvent-free conditions . This indicates that methanesulfonic acid derivatives can act as catalysts in transformations involving aldehyde functional groups, which could be relevant for the synthesis of the compound .

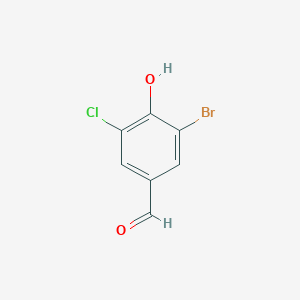

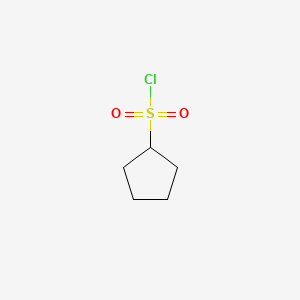

Molecular Structure Analysis

The molecular structure of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde would likely feature a pyrrole ring substituted with a methanesulfonyl group and an aldehyde group. The structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis, which confirmed the absolute configuration of major diastereomers in a reaction involving a phenylsulfonyl methane derivative . Such analytical techniques could be applied to determine the precise structure of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde.

Chemical Reactions Analysis

Chemical reactions involving pyrrole derivatives and aldehydes are diverse. For example, pyrrolecarboxamidoacetals have been shown to undergo cyclization reactions to form various fused bi- and tricyclic systems . Additionally, methanesulfonic acid has been used to promote the synthesis of functionalized pyrido[2,3-c]coumarin derivatives from aromatic aldehydes . These studies suggest that 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde could participate in cyclization reactions or act as a precursor in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde can be hypothesized based on the properties of similar compounds. For instance, the solubility, melting point, and reactivity could be influenced by the presence of the methanesulfonyl and aldehyde groups. The compound's reactivity in particular could be significant in chemoselective syntheses, as demonstrated by the selective formation of 1,1-diacetates from aldehydes in the presence of ketones . These properties would be critical in determining the compound's suitability for various synthetic applications.

科学研究应用

核磁共振光谱和 DFT 计算

1-甲磺酰基-1H-吡咯-2-甲醛已使用核磁共振光谱和密度泛函理论 (DFT) 计算对其构象特征进行了研究。Afonin 等人 (2009) 探讨了吡咯-2-甲醛异构体中分子内氢键效应,这与 1-甲磺酰基-1H-吡咯-2-甲醛密切相关。他们发现不同的异构体采用由分子内氢键稳定的优选构象,这会显着影响核磁共振光谱特征 (Afonin 等人,2009).

单分子磁体

该化合物还用于合成高核{Mn(III)25} 桶状簇。Giannopoulos 等人 (2014) 展示了密切相关的化合物 1-甲基-1H-吡咯-2-甲醛肟作为顺磁性过渡金属离子的配体的首次应用,从而产生表现出单分子磁行为的材料 (Giannopoulos 等人,2014).

离子液体和催化

在催化中,该化合物的衍生物,烟酸甲烷磺酸盐,已被用作生物可再生的离子液体和双功能催化剂。Tamaddon 和 Azadi (2018) 强调了它在 2-氨基-3-氰基吡啶一步合成中的有效性,展示了这类化合物在绿色化学应用中的效用 (Tamaddon 和 Azadi,2018).

有机半导体

Stejskal 等人 (2018) 研究了在甲磺酸存在下吡咯和对苯醌之间的氧化还原相互作用,导致了低分子量有机半导体材料的产生。这项研究证明了 1-甲磺酰基-1H-吡咯-2-甲醛及其衍生物在有机电子学领域的潜力 (Stejskal 等人,2018).

属性

IUPAC Name |

1-methylsulfonylpyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOBBIVFUQBEMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400497 |

Source

|

| Record name | 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

CAS RN |

123892-38-6 |

Source

|

| Record name | 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)